2-[3-[(4-Chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID29473428-Compound-60 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .
Industrial Production Methods: Industrial production of PMID29473428-Compound-60 follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: PMID29473428-Compound-60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PMID29473428-Compound-60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histone deacetylase inhibition and its effects on chemical reactions.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored as a potential therapeutic agent for age-related diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic interventions .
Mechanism of Action
The mechanism of action of PMID29473428-Compound-60 involves the inhibition of histone deacetylase 1 and 2. This inhibition leads to changes in gene expression and cellular processes, ultimately resulting in improved age-related phenotypes and potential anticancer effects. The compound targets specific molecular pathways and proteins involved in these processes .
Comparison with Similar Compounds
Compound 70: Another histone deacetylase inhibitor with similar properties.
Compound 71: A related compound with comparable effects on gene expression and cellular processes.
Uniqueness: PMID29473428-Compound-60 is unique due to its selective inhibition of histone deacetylase 1 and 2, which distinguishes it from other compounds with broader or different targets. Its ability to mimic diverse longevity interventions and improve multiple organ systems makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C25H31ClFN3O4 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-[3-[(4-chloro-2-fluorophenyl)carbamoylamino]-4-[cyclohexyl(2-methylpropyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C25H31ClFN3O4/c1-16(2)14-30(18-6-4-3-5-7-18)23-11-9-19(34-15-24(31)32)13-22(23)29-25(33)28-21-10-8-17(26)12-20(21)27/h8-13,16,18H,3-7,14-15H2,1-2H3,(H,31,32)(H2,28,29,33) |
InChI Key |
TVQUEBMGNJZEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)OCC(=O)O)NC(=O)NC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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